Cycloviolin D

Description

Cyclotide Family: Definition and Evolutionary Context

Cyclotides are small, disulfide-rich peptides comprising 28–37 amino acids, characterized by a head-to-tail cyclic backbone and three interlocking disulfide bonds that form a cystine knot. This CCK motif confers exceptional resistance to thermal, chemical, and enzymatic degradation, enabling cyclotides to function as potent plant defense agents. Their biological activities include insecticidal, antimicrobial, and anti-HIV properties, making them promising candidates for therapeutic and agrochemical applications.

Evolutionary Origins

Cyclotides are distributed across multiple plant families, including Violaceae, Rubiaceae, Cucurbitaceae, and Fabaceae. Phylogenetic studies suggest convergent evolution, with cyclotides arising independently in distantly related plant lineages. For instance, Violaceae cyclotides (e.g., Cycloviolin D) share limited homology with Rubiaceae cyclotides, indicating divergent evolutionary pathways. The genus Viola (Violaceae) alone expresses hundreds of cyclotides, reflecting their adaptive role in host defense.

Table 1: Key Features of Cyclotides

Historical Discovery of this compound in Leonia cymosa

This compound was first isolated in 2000 from the tropical plant Leonia cymosa (Violaceae) during a screen for anti-HIV compounds. Using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and fast atom bombardment (FAB) mass spectrometry, researchers identified four novel cyclotides—Cycloviolins A–D—with potent inhibition of HIV-1 replication in human T-cells. This compound exhibited an EC50 of 130 nM against HIV-1, underscoring its therapeutic potential.

Structural Elucidation

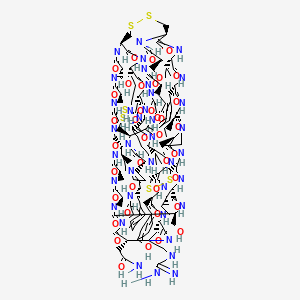

The primary structure of this compound was determined through enzymatic digestion, Edman degradation, and tandem mass spectrometry. Its sequence, GFPCGESCVFIPCISAAIGCSCKNKVCYRN , contains six conserved cysteine residues forming the CCK motif. Unlike linear peptides, this compound’s cyclic backbone eliminates terminal cleavage sites, enhancing proteolytic resistance.

Table 2: this compound Structural Profile

| Property | Detail |

|---|---|

| Amino acid sequence | GFPCGESCVFIPCISAAIGCSCKNKVCYRN |

| Molecular weight | 3,170.76 Da |

| Disulfide connectivity | Cys4-Cys20, Cys8-Cys22, Cys13-Cys27 |

| Net charge | +2 at physiological pH |

Properties

bioactivity |

Antiviral |

|---|---|

sequence |

GFPCGESCVFIPCISAAIGCSCKNKVCYRN |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

Cycloviolin D, like other cyclotides, features a cyclic cystine knot (CCK) motif that provides exceptional resistance to thermal, chemical, and enzymatic degradation. This structure is crucial for its stability and functionality in various applications. The specific sequence and arrangement of disulfide bonds contribute to the peptide's biological activity and resistance to proteolytic degradation, making it an attractive scaffold for drug design.

Biological Activities

This compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, which is particularly valuable in developing new antibiotics.

- Antiviral Properties : Research indicates that cyclotides, including this compound, possess antiviral activity against viruses such as HIV. They inhibit viral replication while demonstrating lower cytotoxicity towards uninfected cells compared to traditional antiviral agents .

- Anti-cancer Potential : this compound has been investigated for its potential anti-cancer properties. The peptide's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in cancer therapeutics .

Therapeutic Applications

The unique properties of this compound enable its application in various therapeutic areas:

- Drug Delivery Systems : Due to its stability and ability to be engineered for specific interactions, this compound can serve as a platform for targeted drug delivery. It can be modified to carry therapeutic agents directly to diseased tissues or cells.

- Immunosuppressive Agents : Some cyclotides have been identified as potential immunosuppressants. For instance, modifications to this compound could lead to the development of drugs aimed at preventing organ transplant rejection or treating autoimmune diseases .

- Bioinsecticides : The insecticidal properties of cyclotides have led to their exploration as bioinsecticides in agriculture. Extracts containing this compound have shown promise in controlling pest populations while minimizing environmental impact .

Case Studies

Several studies highlight the applications of this compound:

- Antiviral Activity Against HIV : A study demonstrated that this compound and related cyclotides effectively inhibited HIV replication with minimal cytotoxic effects on healthy cells. This positions this compound as a potential candidate for developing new antiviral therapies .

- Targeted Drug Delivery : Research has focused on modifying the structure of this compound to enhance its ability to deliver chemotherapeutic agents directly to tumor cells. The results indicate improved efficacy and reduced side effects compared to conventional treatments .

- Agricultural Applications : In agricultural settings, formulations containing this compound have been tested as bioinsecticides against specific pests affecting crops like cotton and macadamia nuts. These formulations showed effective pest control with lower toxicity to beneficial insects .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclotides

Cycloviolin D shares its core cyclotide architecture with other members of the Violaceae family. Below is a comparative analysis of this compound and key analogues:

Table 1: Structural and Source Comparison of this compound and Related Cyclotides

Key Observations :

Structural Homology: All cyclotides listed above retain the cyclic cystine-knot motif, which confers resistance to enzymatic degradation and thermal denaturation. However, variations in loop sequences (e.g., in Cycloviolin A–D) may dictate target specificity .

Source Diversity : Cycloviolins are predominantly isolated from bark, while Mra and Poca cyclotides derive from leaves and roots, respectively. This compartmentalization suggests tissue-specific ecological roles .

Functional Gaps : Unlike Cycloviolin A–C, which have documented antimicrobial effects, this compound’s bioactivities remain speculative, necessitating further studies .

Functional Comparison with Non-Cyclotide Analogues

While cyclotides are structurally unique, Cyclosporin D (a non-ribosomal peptide) provides an instructive functional comparison due to its overlapping interest in drug development:

Table 2: this compound vs. Cyclosporin D

Key Contrasts :

- Biological Role : this compound likely functions in plant defense, whereas Cyclosporin D directly modulates human immune responses .

- Structural Complexity : Cyclosporin D’s larger molecular weight and linear peptide modifications enable host-target interactions, unlike cyclotides’ compact, disulfide-driven folds .

Preparation Methods

Natural Biosynthesis in Plants

This compound, like other cyclotides, is biosynthesized ribosomally in plants such as Leonia cymosa. The biosynthetic pathway involves several critical steps:

Precursor Protein Synthesis: this compound is initially produced as a linear precursor protein containing an N-terminal signal sequence directing it to the endoplasmic reticulum (ER), followed by the cyclotide domain and a C-terminal tail.

Folding and Disulfide Bond Formation: Within the ER, the precursor undergoes oxidative folding, where six conserved cysteine residues form three disulfide bonds, creating the cystine knot structure essential for stability.

Proteolytic Processing and Cyclization: Specific proteases, notably asparaginyl endopeptidases (AEPs), cleave the precursor at defined sites and catalyze the head-to-tail cyclization, releasing the mature cyclic peptide. The order is generally folding first, then excision and cyclization.

Enzymatic Specificity: Gene silencing studies confirm that AEP activity is crucial for cyclization; inhibition leads to accumulation of linear, non-cyclized peptides, highlighting the enzyme's role in cyclotide maturation.

Enzymatic Cyclization Mechanism

The cyclization involves peptide bond formation between the C-terminal and N-terminal ends of the cyclotide domain, mediated by AEPs or similar ligases.

The presence of conserved residues, such as asparagine at the cleavage site, is critical for recognition and enzymatic activity.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

Oxidative Folding and Cyclization

Oxidative Folding: The linear peptide is subjected to oxidative folding conditions to form the three disulfide bonds. This is typically performed in redox buffers containing glutathione (GSH) as a thiol-disulfide exchange catalyst, allowing disulfide reshuffling to achieve the native fold.

Cyclization: Chemical cyclization can be performed concomitantly with folding or as a separate step. Cyclization is often achieved via native chemical ligation or expressed protein ligation (EPL) techniques.

Reaction Conditions: Folding efficiency depends on parameters such as pH, temperature, redox potential, and organic co-solvent concentration. Optimizing these conditions is crucial for high-yield production.

Chemoenzymatic Synthesis

Protease-mediated ligation using immobilized trypsin has been employed to cyclize linear precursors after oxidative folding, providing a biocatalytic approach to cyclization.

This method allows site-specific cyclization with high efficiency and can be combined with SPPS for scalable synthesis.

Recombinant Expression and In-Cell Cyclization

Intein-Mediated Protein Trans-Splicing

Incorporation of Unnatural Amino Acids

Purification

- Cyclized peptides are purified using high-performance liquid chromatography (HPLC), with analytical and semipreparative reverse-phase C18 columns commonly employed.

Comparative Data Table of Preparation Methods for this compound

| Preparation Method | Key Features | Advantages | Limitations | References |

|---|---|---|---|---|

| Natural Plant Biosynthesis | Ribosomal synthesis, enzymatic folding and cyclization in planta | High fidelity folding, natural modifications | Low yield, complex extraction | |

| Chemical Synthesis (SPPS + Folding) | Linear peptide synthesis, oxidative folding with GSH, chemical cyclization | Precise control over sequence, scalable | Requires optimization of folding conditions | |

| Chemoenzymatic Synthesis | SPPS followed by protease-mediated cyclization | High efficiency, mild conditions | Requires enzyme availability and immobilization | |

| Recombinant Expression + Intein Cyclization | Expression of linear precursor fused to intein, in-cell cyclization | Incorporation of unnatural amino acids, scalable | Complex cloning and expression systems |

Research Findings and Notes

This compound contains 28–31 amino acids with six cysteines forming three disulfide bridges, conferring exceptional stability and biological activity, including anti-HIV properties.

The conserved cystine knot motif is critical for folding and function; mutations in loops can affect folding efficiency but often retain the native fold, indicating scaffold plasticity.

The cyclization step is enzymatically controlled in vivo, but chemical and chemoenzymatic methods have been developed successfully for in vitro production.

Incorporation of unnatural amino acids and labeling agents during synthesis enables functional studies and pharmaceutical screening.

Q & A

Q. What experimental methodologies are recommended for the initial isolation and purification of Cycloviolin D from natural sources?

this compound, a cyclic peptide, requires a multi-step isolation process involving solvent extraction, centrifugal partition chromatography (CPC), and reversed-phase HPLC. Key steps include:

- Solvent selection : Use polar solvents (e.g., methanol/water mixtures) for extraction to retain peptide solubility .

- Chromatographic separation : Optimize CPC parameters (e.g., solvent system polarity, flow rate) to minimize co-elution of structurally similar peptides .

- Purity validation : Confirm purity (>95%) via LC-MS and NMR, with emphasis on integrating proton signals for backbone amide groups to detect impurities .

Q. How should researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?

Initial bioactivity screening should prioritize target specificity and dose-response relationships:

- Target selection : Focus on ion channels or receptors homologous to those inhibited by other cyclotides (e.g., Kv1.3 channels) .

- Assay controls : Include positive controls (e.g., Kalata B1) and negative controls (e.g., linear scrambled peptides) to validate assay specificity .

- Data normalization : Express activity as IC₅₀ values with 95% confidence intervals, using nonlinear regression models (e.g., GraphPad Prism) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural stability under varying pH and temperature conditions?

Stability studies should combine:

- Circular dichroism (CD) : Monitor secondary structural changes (e.g., β-sheet disruption) across pH 2–10 and temperatures (4–90°C) .

- NMR titration experiments : Track chemical shift perturbations in acidic/basic conditions to identify pH-sensitive residues (e.g., glutamic acid side chains) .

- Accelerated degradation assays : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., ion channel vs. protease inhibition) be systematically resolved?

Address discrepancies through:

- Orthogonal assays : Compare results from patch-clamp electrophysiology (direct ion channel measurement) and fluorogenic substrate assays (protease activity) under identical buffer conditions .

- Mutagenesis studies : Synthesize this compound analogs with modified residues (e.g., Cys→Ala mutations) to isolate functional domains .

- Data triangulation : Apply Bayesian statistical models to weigh evidence from conflicting datasets, prioritizing studies with rigorous controls (e.g., internal standard calibration) .

Q. What strategies optimize the experimental design for studying this compound’s in vivo pharmacokinetics while minimizing interspecies variability?

Key considerations include:

- Species selection : Use transgenic rodent models expressing humanized drug-metabolizing enzymes (e.g., CYP3A4) to improve translational relevance .

- Dosing regimen : Employ staggered administration (e.g., single bolus vs. continuous infusion) to assess saturation kinetics and tissue accumulation .

- Analytical validation : Quantify plasma/tissue concentrations via UPLC-MS/MS with deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects .

Q. How can researchers leverage computational tools to predict this compound’s structure-activity relationships (SAR) for rational drug design?

Integrate:

- Molecular dynamics (MD) simulations : Simulate peptide-receptor binding using force fields (e.g., AMBER) to identify critical interaction motifs (e.g., hydrophobic knobs) .

- Machine learning (ML) : Train models on cyclotide databases (e.g., CyBase) to predict bioactivity of hypothetical analogs, using features like residue solvent accessibility .

- Free energy calculations : Apply MM-GBSA to rank analog binding affinities, prioritizing synthetic targets with ΔG < −40 kcal/mol .

Methodological Best Practices

- Replication protocols : Document experimental conditions (e.g., buffer composition, equipment calibration) in supplemental materials to enable replication .

- Data contradiction management : Use PRISMA guidelines to systematically review and meta-analyze conflicting results, highlighting methodological heterogeneity .

- Ethical reporting : Disclose all negative results (e.g., failed synthesis attempts) to reduce publication bias and guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.